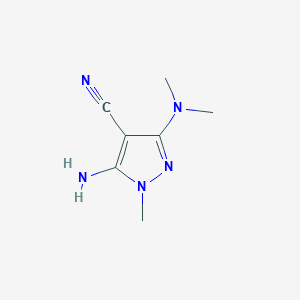

5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a polyfunctionalized pyrazole derivative with applications in organic synthesis and medicinal chemistry. Its structure features a dimethylamino group at the 3-position, a methyl group at the 1-position, and a nitrile moiety at the 4-position. This compound serves as a versatile intermediate for synthesizing fused heterocyclic systems and bioactive molecules. Below, we systematically compare its structural, synthetic, physicochemical, and biological properties with those of closely related analogs.

Properties

Molecular Formula |

C7H11N5 |

|---|---|

Molecular Weight |

165.20 g/mol |

IUPAC Name |

5-amino-3-(dimethylamino)-1-methylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C7H11N5/c1-11(2)7-5(4-8)6(9)12(3)10-7/h9H2,1-3H3 |

InChI Key |

MEIIARQMCGVTPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)N(C)C)C#N)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine Condensation with β-Ketonitriles

The most established route for synthesizing 5-aminopyrazoles, including derivatives like the target compound, involves the nucleophilic attack of hydrazines on β-ketonitriles. The process proceeds through the formation of hydrazones, which subsequently cyclize to form the pyrazole ring.

- Hydrazine reacts with β-ketonitriles, forming hydrazones via nucleophilic attack on the carbonyl group.

- The hydrazone intermediate undergoes intramolecular cyclization, where the terminal nitrogen attacks the nitrile carbon, leading to the pyrazole core.

- Subsequent tautomerization and proton transfers yield the 5-aminopyrazole derivative.

- The method is versatile, allowing for various substituents on the hydrazine and ketonitrile components.

- It is suitable for synthesizing compounds with specific functional groups, such as methyl and dimethylamino groups, by selecting appropriate starting materials.

Modern and Green Synthesis Approaches

Resin-Supported Synthesis

Recent advances utilize solid-phase synthesis techniques, employing resin-bound intermediates to facilitate purification and improve yields.

- Resin-supported β-ketonitriles or enamine nitriles are reacted with hydrazines.

- The resin-bound intermediates undergo cyclization and are cleaved to release the free pyrazole derivatives.

- This approach minimizes solvent use and simplifies purification.

- High efficiency and selectivity.

- Compatibility with combinatorial chemistry for library generation.

- Environmentally friendly due to reduced solvent and reagent waste.

Specific Precursors and Variations

Use of Malononitrile and Derivatives

Malononitrile and its derivatives are pivotal in constructing the pyrazole ring, reacting with hydrazines or hydrazine derivatives under various conditions.

- Dimerization of malononitrile with hydrazine yields 3,5-diaminopyrazoles.

- Substituted malononitriles react smoothly with hydrazines to produce 3,5-diaminopyrazoles without dimerization.

- Reactions with malononitrile and hydrazines proceed via nucleophilic attack on the nitrile groups, followed by cyclization.

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Electron Effects: The dimethylamino group in the target compound enhances electron density, facilitating nucleophilic reactions and interactions with biological targets. In contrast, halogenated analogs (e.g., 4-fluorophenyl) exhibit electron-withdrawing effects, altering reactivity .

Key Observations :

Physicochemical Properties

Key Observations :

- The dimethylamino group may improve aqueous solubility via hydrogen bonding, whereas halogenated or aromatic analogs () are more lipophilic .

Key Observations :

- The nitrile group in all analogs enables further derivatization into pharmacophores (e.g., pyrazolo-pyrimidines) .

Biological Activity

5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile (often referred to as 5-Amino-DMAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

5-Amino-DMAP is synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The compound has a molecular formula of C6H8N4 and a molecular weight of 165.20 g/mol. Its structure features a pyrazole ring with amino and dimethylamino groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N4 |

| Molecular Weight | 165.20 g/mol |

| CAS Number | 1595931-83-1 |

| Physical Form | Off-white solid |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Amino-DMAP and its derivatives. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine structures, which include 5-Amino-DMAP, exhibited notable antiproliferative effects across various cancer cell lines. In one study, a derivative showed a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines .

The mechanism underlying this activity appears to involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and TRKA, leading to cell cycle arrest in the G0–G1 phase. This was evidenced by an increase in the proportion of cells in G0–G1 phase from 57.08% in the control group to 84.36% with treatment .

Anti-inflammatory Effects

In addition to anticancer properties, 5-Amino-DMAP has been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing microglial activation in neuroinflammatory models . This suggests potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Structure-Activity Relationships (SAR)

The biological activity of 5-Amino-DMAP is closely linked to its structural features. Modifications at various positions on the pyrazole ring can significantly alter its potency and selectivity:

- Position Substitutions : Substituting different groups at the 1 or 3 positions of the pyrazole ring has been shown to enhance anticancer activity.

- Dimethylamino Group : The presence of the dimethylamino group is crucial for maintaining solubility and enhancing interaction with biological targets.

Table summarizing SAR findings:

| Modification | Biological Activity | Notes |

|---|---|---|

| Amino group at N7 | Increased potency | Essential for binding to kinase targets |

| Dimethylamino at C3 | Enhanced solubility | Improves pharmacokinetic properties |

| Aromatic substitutions | Variable potency | Depends on electronic properties |

Case Study 1: Anticancer Efficacy

A study involving the treatment of RFX 393 cancer cells with derivatives of 5-Amino-DMAP revealed significant cytotoxicity. The compounds caused G0–G1 phase arrest, indicating their potential as effective anticancer agents .

Case Study 2: Neuroinflammation

In vivo studies demonstrated that certain derivatives could reduce neuroinflammation in LPS-injected mice models, suggesting their utility in treating conditions like Alzheimer’s disease . These findings underscore the dual therapeutic potential of these compounds.

Q & A

Q. What are the optimized synthetic routes for 5-Amino-3-(dimethylamino)-1-methyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like substituted hydrazines with nitrile-containing intermediates. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may require reflux conditions in solvents like ethanol or acetonitrile .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate specific steps, such as amino group activation or ring closure .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethers (THF) minimize side reactions .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch of amino group) confirm functional groups .

- X-ray Crystallography : Resolves molecular conformation, e.g., planarity of the pyrazole ring and intermolecular hydrogen bonds involving the amino group .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (B3LYP/6-311++G(d,p) level) reveal:

- Electrostatic Potential Maps : Highlight nucleophilic regions (amino group) and electrophilic sites (nitrile carbon) for reaction planning .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability; smaller gaps suggest higher reactivity in charge-transfer reactions .

- Vibrational Frequencies : Match experimental IR data to validate computational models, resolving ambiguities in peak assignments .

Applications include predicting regioselectivity in electrophilic substitutions (e.g., nitration) or designing derivatives for biological activity .

Q. What strategies resolve contradictions in biological activity data across studies, particularly for kinase inhibition assays?

Methodological Answer:

- Assay Optimization :

- Data Normalization : Account for solvent effects (DMSO tolerance <1%) and cell viability interference (MTT assays) .

- Structural Analogues : Compare activity of derivatives (e.g., 5-amino-1-(2,4-dichlorophenyl) variants) to identify critical substituents .

Conflicting results often arise from variations in assay conditions or impurity levels (>90% purity required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.